molecular formula C8H9NO3 B13252689 (2R)-5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid

(2R)-5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B13252689
M. Wt: 167.16 g/mol
InChI Key: CFVUJUZFZDSDQK-ZCFIWIBFSA-N
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Description

(2R)-5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-substituted piperidines, which undergo a cascade reaction to form pyrrolidin-2-ones . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(2R)-5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R)-5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives such as pyrrolidine-2-carboxylic acid and 1-(prop-2-yn-1-yl)pyrrolidine. These compounds share structural similarities but differ in their functional groups and overall chemical properties.

Uniqueness

What sets (2R)-5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid apart is its specific chiral configuration and the presence of the prop-2-yn-1-yl group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

(2R)-5-oxo-1-prop-2-ynylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H9NO3/c1-2-5-9-6(8(11)12)3-4-7(9)10/h1,6H,3-5H2,(H,11,12)/t6-/m1/s1

InChI Key

CFVUJUZFZDSDQK-ZCFIWIBFSA-N

Isomeric SMILES

C#CCN1[C@H](CCC1=O)C(=O)O

Canonical SMILES

C#CCN1C(CCC1=O)C(=O)O

Origin of Product

United States

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